molecular formula C12H15N3O B14893633 1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol

1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol

Cat. No.: B14893633
M. Wt: 217.27 g/mol
InChI Key: DVAMDQDRFYSUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol typically involves the reaction of quinoxaline derivatives with appropriate amines and alcohols. One common method involves the reaction of 2-chloroquinoxaline with methylamine and 2-propanol under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial production, the process may involve the combination of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl]acetyl chloroamine, followed by hydrolysis to yield this compound . This method is advantageous due to its cost-effectiveness and high product purity.

Chemical Reactions Analysis

Types of Reactions

1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and substituted quinoxaline compounds .

Scientific Research Applications

1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in microbial and viral replication . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: An antibiotic with antitumor properties.

    Levomycin: An antibiotic used for its antibacterial properties.

    Carbadox: An antibiotic used in animal feed.

Uniqueness

1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol is unique due to its specific chemical structure, which allows it to exhibit a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-[methyl(quinoxalin-2-yl)amino]propan-2-ol

InChI

InChI=1S/C12H15N3O/c1-9(16)8-15(2)12-7-13-10-5-3-4-6-11(10)14-12/h3-7,9,16H,8H2,1-2H3

InChI Key

DVAMDQDRFYSUMH-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=NC2=CC=CC=C2N=C1)O

Origin of Product

United States

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